molecular formula C16H23BO5 B6323815 4-(1,3-Dioxan-2-yl)-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol CAS No. 2096998-28-4

4-(1,3-Dioxan-2-yl)-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol

Cat. No.: B6323815
CAS No.: 2096998-28-4
M. Wt: 306.2 g/mol
InChI Key: GAFPYPZNLBTDCY-UHFFFAOYSA-N
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Description

4-(1,3-Dioxan-2-yl)-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol is a complex organic compound characterized by the presence of both dioxane and dioxaborinane rings attached to a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dioxan-2-yl)-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol typically involves multi-step organic reactions. One common approach is the formation of the dioxane ring followed by the introduction of the dioxaborinane moiety. The phenol group is usually introduced in the final steps to ensure its integrity throughout the synthesis.

    Formation of the Dioxane Ring: This can be achieved through the acid-catalyzed cyclization of diols with aldehydes or ketones.

    Introduction of the Dioxaborinane Moiety: This step often involves the reaction of boronic acids or boronates with appropriate precursors under controlled conditions.

    Attachment of the Phenol Group: The phenol group can be introduced via electrophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxan-2-yl)-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the dioxane or dioxaborinane rings, leading to ring-opening or other structural changes.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, sulfonyl chlorides, nitrating agents.

Major Products Formed

    Oxidation Products: Quinones, hydroquinones.

    Reduction Products: Alcohols, alkanes.

    Substitution Products: Halogenated phenols, sulfonated phenols.

Scientific Research Applications

4-(1,3-Dioxan-2-yl)-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Materials Science: Used in the development of new materials with specific properties, such as polymers and resins.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 4-(1,3-Dioxan-2-yl)-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxane and dioxaborinane rings can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-Dioxan-2-yl)phenol: Lacks the dioxaborinane ring, making it less versatile in certain applications.

    2-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)phenol: Lacks the dioxane ring, which may affect its chemical reactivity and applications.

Uniqueness

4-(1,3-Dioxan-2-yl)-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol is unique due to the presence of both dioxane and dioxaborinane rings, which confer distinct chemical properties and potential applications. This dual functionality makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

4-(1,3-dioxan-2-yl)-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BO5/c1-11-10-16(2,3)22-17(21-11)13-9-12(5-6-14(13)18)15-19-7-4-8-20-15/h5-6,9,11,15,18H,4,7-8,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAFPYPZNLBTDCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)C)C2=C(C=CC(=C2)C3OCCCO3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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